Cas no 2248381-59-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate is a specialized organic compound featuring a unique molecular structure combining an isoindole-1,3-dione core with a chlorobenzoate ester linked to an azetidine sulfonyl group. This configuration imparts distinct reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the azetidine sulfonyl moiety enhances solubility and binding affinity, while the chloro-substituted aromatic ring offers versatility for further functionalization. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for targeted derivatization in drug discovery and development.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate structure
2248381-59-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
CAS番号:2248381-59-9
MF:C18H13ClN2O6S
メガワット:420.823622465134
CID:6417804
PubChem ID:165733053

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate 化学的及び物理的性質

名前と識別子

    • EN300-6522650
    • 2248381-59-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
    • インチ: 1S/C18H13ClN2O6S/c19-15-7-6-11(28(25,26)20-8-3-9-20)10-14(15)18(24)27-21-16(22)12-4-1-2-5-13(12)17(21)23/h1-2,4-7,10H,3,8-9H2
    • InChIKey: SRZDPOAQJQONCC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)S(N1CCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 420.0182850g/mol
  • どういたいしつりょう: 420.0182850g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 753
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 109Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6522650-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
10.0g
$3992.0 2025-03-14
Enamine
EN300-6522650-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
2.5g
$1819.0 2025-03-14
Enamine
EN300-6522650-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
5.0g
$2692.0 2025-03-14
Enamine
EN300-6522650-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
1.0g
$928.0 2025-03-14
Enamine
EN300-6522650-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
0.05g
$780.0 2025-03-14
Enamine
EN300-6522650-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
0.5g
$891.0 2025-03-14
Enamine
EN300-6522650-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
0.1g
$817.0 2025-03-14
Enamine
EN300-6522650-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate
2248381-59-9 95.0%
0.25g
$855.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoateに関する追加情報

Exploring the Versatile Applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate (CAS No. 2248381-59-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate, with CAS No. 2248381-59-9, is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring an isoindole-1,3-dione core and a chlorobenzoate moiety linked via an azetidine sulfonyl group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a protease inhibitor or kinase modulator, given the increasing demand for targeted therapies in modern medicine.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate is its role in drug discovery. The compound's structural complexity allows it to interact with specific biological targets, making it valuable for developing small-molecule therapeutics. Recent studies have explored its efficacy in modulating enzyme activity, particularly in pathways related to inflammation and cellular proliferation. This aligns with current trends in precision medicine, where researchers seek compounds that can selectively inhibit or activate key biological processes.

From a synthetic chemistry perspective, CAS No. 2248381-59-9 presents an interesting challenge due to its multifunctional groups. The presence of both sulfonyl and ester functionalities in the same molecule offers opportunities for further derivatization, enabling the creation of novel analogs with enhanced properties. This is particularly relevant in the context of structure-activity relationship (SAR) studies, where slight modifications can significantly alter a compound's biological profile. Pharmaceutical companies are increasingly investing in such research to develop next-generation drugs with improved efficacy and reduced side effects.

The growing interest in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate is also reflected in its commercial availability. Suppliers specializing in high-purity research chemicals have listed this compound in their catalogs, catering to academic institutions and pharmaceutical R&D departments. Its pricing and availability often depend on factors such as purity levels (typically ≥95% by HPLC) and batch size. Researchers looking to procure this material should verify its analytical data, including NMR and mass spectrometry results, to ensure consistency across experiments.

Beyond pharmaceutical applications, CAS No. 2248381-59-9 has potential uses in material science. The isoindole-1,3-dione scaffold is known to contribute to photophysical properties, making derivatives of this compound interesting for organic electronic materials. Some studies suggest possible applications in OLED technology or as fluorescent probes for biochemical assays. This multidisciplinary appeal makes the compound a subject of interest across various scientific domains, from medicinal chemistry to advanced materials engineering.

Safety and handling considerations for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, researchers should employ appropriate personal protective equipment (PPE) when working with this material. Proper storage conditions—typically in a cool, dry environment protected from light—help maintain the compound's stability over time. These precautions are particularly important given the compound's potential reactivity due to its multiple functional groups.

The future research directions for CAS No. 2248381-59-9 appear promising. With the pharmaceutical industry's continued focus on targeted drug delivery and personalized medicine, compounds with specific biological activities are in high demand. The unique combination of azetidine sulfonyl and chlorobenzoate groups in this molecule offers distinct possibilities for interaction with biological targets. Additionally, the growing field of computational chemistry enables more efficient screening of such compounds, potentially accelerating their development into viable therapeutic candidates.

For researchers interested in working with 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate, several key resources are available. Scientific literature databases contain growing numbers of references to this compound and its analogs. Patent databases may reveal proprietary applications in drug development. Furthermore, collaborations with synthetic chemistry experts can facilitate access to custom synthesis routes or derivative libraries. As the scientific community continues to explore this compound's potential, we can anticipate new discoveries that will further elucidate its value in both research and applied settings.

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